![molecular formula C10H17N3 B1145930 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine CAS No. 1338247-33-8](/img/no-structure.png)
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (THPP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that has shown great potential in the development of new drugs. THPP is synthesized through various methods, and its mechanism of action has been extensively studied. It has shown promising results in scientific research applications, and its biochemical and physiological effects have been investigated.
Wirkmechanismus
The mechanism of action of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is not fully understood, but it is believed to interact with various receptors and enzymes in the body. It has been shown to bind to the adenosine A2A receptor, which is involved in the regulation of inflammation and cell proliferation. 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemische Und Physiologische Effekte
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has been shown to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has several advantages for lab experiments. It is relatively easy to synthesize, and its mechanism of action has been extensively studied. 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has also been shown to have low toxicity, making it a safe molecule for lab experiments. However, 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. One area of research is the development of new drugs based on 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has shown great potential in the treatment of various diseases, and further research is needed to explore its therapeutic potential. Another area of research is the investigation of the structure-activity relationship of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine. By studying the structure-activity relationship of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, researchers can gain a better understanding of its mechanism of action and develop more potent analogs. Additionally, future research can focus on improving the solubility and pharmacokinetic properties of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine to enhance its effectiveness in vivo.
Synthesemethoden
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can be synthesized through various methods, including the one-pot reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-aminopyridine with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst. The synthesis of 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is relatively simple and can be carried out in a few steps, making it an attractive molecule for drug development.
Wissenschaftliche Forschungsanwendungen
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has shown promising results in scientific research applications. It has been studied for its potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been investigated for its anti-inflammatory properties and has shown to reduce inflammation in animal models. Additionally, 3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine has been studied for its potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1338247-33-8 |
|---|---|
Produktname |
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine |
Molekularformel |
C10H17N3 |
Molekulargewicht |
179.26208 |
Synonyme |
3-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



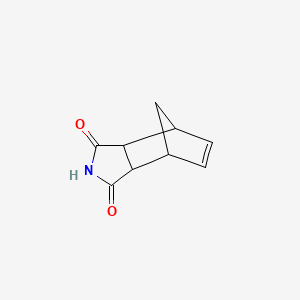
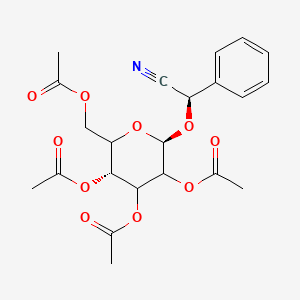
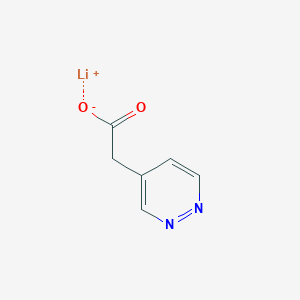
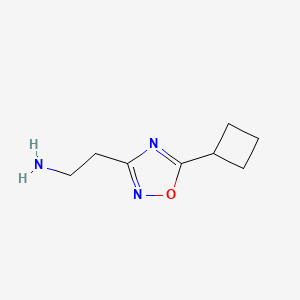
![4-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145860.png)
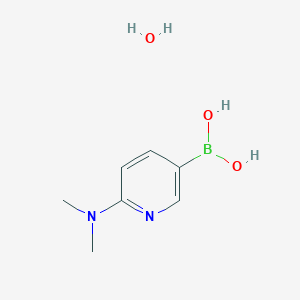
![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)
![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1145870.png)